molecular formula C12H10BrN3S B5758671 N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine

N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine

Cat. No. B5758671
M. Wt: 308.20 g/mol
InChI Key: ISJQNDWQBLLMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine in lab experiments is its potential therapeutic applications in various areas of scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in research.

Future Directions

There are several future directions for research on N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine. One direction is to further study its mechanism of action and optimize its use in treating cancer and inflammatory diseases. Another direction is to explore its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, researchers could investigate the potential use of N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine involves a multi-step process that includes the reaction of 4-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form 4-bromo-2-thiophenecarboxylic acid hydrazide. This compound is then reacted with 2-chloro-1-methyl-1H-indazole to form N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine.

Scientific Research Applications

N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine has been shown to have potential therapeutic applications in various areas of scientific research. It has been found to have anti-inflammatory and anti-cancer properties, and it has also been studied for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c13-9-4-11(17-7-9)6-14-10-1-2-12-8(3-10)5-15-16-12/h1-5,7,14H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQNDWQBLLMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NCC3=CC(=CS3)Br)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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